Fmoc-Dbu(Boc)-OH
Overview
Description
Fmoc-Dbu(Boc)-OH: is a compound used in peptide synthesis. It is a derivative of amino acids, where Fmoc stands for 9-fluorenylmethyloxycarbonyl, D-Dbu represents a specific amino acid derivative, and Boc stands for tert-butyloxycarbonyl. This compound is typically used as a building block in the synthesis of peptides and proteins.
Mechanism of Action
Target of Action
The primary target of the compound Fmoc-Dbu(Boc)-OH, also known as Fmoc-D-Dbu(Boc)-OH, is the Fmoc group in Solid Phase Peptide Synthesis (SPPS) . The Fmoc group is a protective group used in peptide synthesis, and its removal is a crucial step in the process.
Mode of Action
This compound acts as a deprotection agent in SPPS . It interacts with the Fmoc group, causing its complete removal in less than a minute . This rapid deprotection is comparable to the speediness of piperidine .
Biochemical Pathways
The action of this compound affects the peptide synthesis pathway in SPPS . By efficiently removing the Fmoc group, it prevents the formation of deletion sequences that often co-elute with the target peptide . These deletion sequences can significantly affect the properties of the target peptide .
Result of Action
The result of this compound’s action is the efficient synthesis of peptides with reduced contamination from deletion sequences . This leads to the production of peptides with more accurate properties, enhancing the overall efficiency and success of SPPS .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of 1% formic acid can enable the synthesis of aspartimide and epimerization prone sequences . Additionally, the compound is compatible with 2-chlorotrityl chloride resin . Therefore, the choice of resin and the composition of the reaction solution can affect the efficacy and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dbu(Boc)-OH typically involves the protection of the amino group with the Fmoc group and the side chain with the Boc group. The process may include:
Protection of the Amino Group: The amino group of the amino acid is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).
Protection of the Side Chain: The side chain is protected using tert-butyloxycarbonyl chloride (Boc-Cl) under basic conditions.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using acidic conditions like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling reagents like HATU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.
Coupling: HATU, DIC, or EDC in the presence of bases like DIPEA.
Major Products Formed:
Deprotected Amino Acid: Removal of Fmoc and Boc groups yields the free amino acid.
Peptide Chains: Coupling reactions lead to the formation of peptide chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Solid-Phase Synthesis: Employed in solid-phase peptide synthesis (SPPS) for automated peptide assembly.
Biology:
Protein Engineering: Utilized in the design and synthesis of novel proteins and enzymes.
Bioconjugation: Involved in the conjugation of peptides to other biomolecules.
Medicine:
Drug Development: Plays a role in the development of peptide-based therapeutics.
Diagnostic Tools: Used in the synthesis of peptide-based diagnostic agents.
Industry:
Biotechnology: Applied in the production of synthetic peptides for research and industrial applications.
Pharmaceuticals: Used in the manufacturing of peptide drugs.
Comparison with Similar Compounds
Fmoc-D-Ala-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-Lys(Boc)-OH: Similar to Fmoc-Dbu(Boc)-OH but with a different side chain.
Fmoc-D-Ser(tBu)-OH: Fmoc-protected serine with a tert-butyl group protecting the hydroxyl side chain.
Uniqueness:
Side Chain Protection: The specific side chain protection with Boc in this compound provides unique reactivity and stability.
Versatility: Its use in various coupling and deprotection reactions makes it a versatile building block in peptide synthesis.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-15(12-21(27)28)26-23(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNBFIUWYNXGCJ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113013 | |
Record name | (3S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310680-44-4 | |
Record name | (3S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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